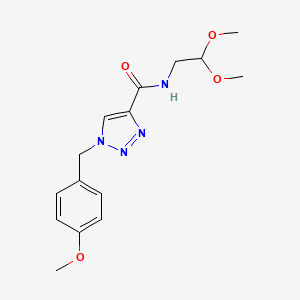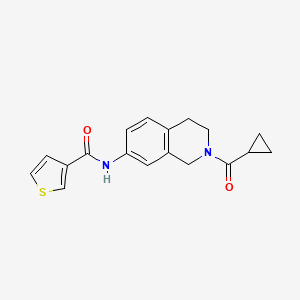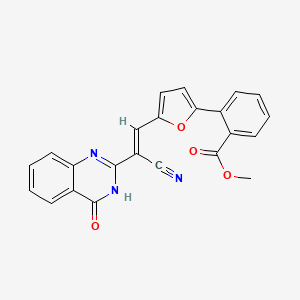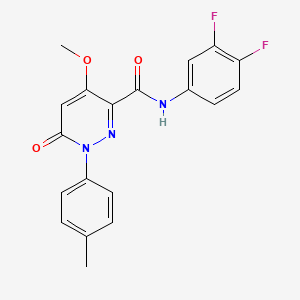
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule. It contains a bromopyridinyl group, a piperidinyl group, and a methoxyindolyl group . This compound is likely to be used in advanced organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group . The exact synthesis process would depend on the specific conditions and reagents used .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex, given the number of functional groups present. The bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group could all potentially participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromopyridinyl group, the piperidinyl group, and the methoxyindolyl group would all contribute to its properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of complex chemical entities often involves multi-step reactions to introduce various functional groups, which can significantly impact their pharmacological profile. For instance, the synthesis and in vitro antimicrobial activity of related compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been explored, demonstrating good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Pharmacological Evaluation
Compounds structurally similar to the one have been evaluated for their potential in treating various conditions. For example, a novel series of derivatives was identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in preclinical models, highlighting the potential for pain management applications (Tsuno et al., 2017).
Crystallographic Studies
Crystal structure analysis provides valuable insights into the molecular geometry, which can inform drug design and synthesis. Research on the crystal structure of related compounds, such as the adduct comprising different piperidin-1-yl substituents, contributes to understanding the molecular interactions that can influence pharmacological activity (Revathi et al., 2015).
Antagonistic Activities
Nonpeptide antagonists, such as those targeting the alpha(v)beta(3) receptor, have shown potential in preclinical models for the prevention and treatment of osteoporosis, demonstrating the therapeutic potential of these compounds in bone health (Hutchinson et al., 2003).
Theoretical and Computational Studies
Theoretical calculations and computational modeling play a crucial role in the drug discovery process, enabling the prediction of compound properties and interactions. For instance, detailed theoretical studies on related compounds have provided insights into their structural, optical, and thermal properties, further aiding in the design of compounds with desired pharmacological profiles (Karthik et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUUIPGUKYURIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2868334.png)

![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2868344.png)



